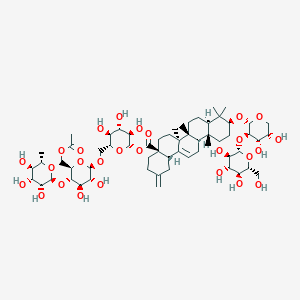

Acanthopanaxoside A

Description

biologically active triterpenoid saponin from Acanthopanax senticosus; structure in first source

Properties

Molecular Formula |

C60H94O27 |

|---|---|

Molecular Weight |

1247.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C60H94O27/c1-24-11-16-60(55(76)87-53-46(74)42(70)39(67)31(82-53)22-79-50-47(75)43(71)48(32(83-50)23-77-26(3)62)85-51-44(72)40(68)36(64)25(2)80-51)18-17-58(7)27(28(60)19-24)9-10-34-57(6)14-13-35(56(4,5)33(57)12-15-59(34,58)8)84-54-49(37(65)29(63)21-78-54)86-52-45(73)41(69)38(66)30(20-61)81-52/h9,25,28-54,61,63-75H,1,10-23H2,2-8H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |

InChI Key |

DMCAIQPOZBXYTA-ASYKHRJRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

Synonyms |

3-O-beta-D-glucopyranosyl-(1-2)-alpha-L-arabinopyranosyl-30-nor-olean-12,20(29)-dien-28-oic acid 28-O-alpha-L-rhamnopyranosyl-(1-4)-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester acanthopanaxoside A |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Bioactivity of Acanthopanaxoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Acanthopanaxoside A, a triterpenoid saponin isolated from Acanthopanax senticosus. While research on the specific bioactivities of this compound is still emerging, preliminary studies have indicated its potential as a modulator of enzymatic activity. This document summarizes the available data, details relevant experimental protocols, and visualizes associated workflows and pathways to support further investigation and drug development efforts.

Pancreatic Lipase Inhibition: The Primary Screened Bioactivity

The principal in vitro bioactivity reported for this compound is its effect on pancreatic lipase, a key enzyme in dietary fat digestion. A seminal study by Jiang et al. (2006) first isolated this compound, along with its congeners Acanthopanaxoside B and C, from the leaves of Acanthopanax senticosus. This study evaluated the effects of these isolated saponins on pancreatic lipase activity.

Quantitative Data on Pancreatic Lipase Modulation

The initial screening by Jiang et al. (2006) demonstrated that while some triterpenoid saponins from Acanthopanax senticosus inhibit pancreatic lipase, others, including this compound, were found to enhance its activity. The study, however, did not provide specific quantitative data such as the percentage of enhancement or the EC50 value for this compound. The table below summarizes the qualitative findings for a selection of compounds tested in the study to provide context.

| Compound | Source | Effect on Pancreatic Lipase Activity |

| This compound | Acanthopanax senticosus leaves | Enhancement |

| Ciwujianoside C2 | Acanthopanax senticosus leaves | Enhancement |

| Ciwujianoside D2 | Acanthopanax senticosus leaves | Enhancement |

| Hederasaponin B | Acanthopanax senticosus leaves | Enhancement |

| Ciwujianoside C1 | Acanthopanax senticosus leaves | Inhibition |

| Sessiloside | Acanthopanax senticosus leaves | Inhibition |

| Chiisanoside | Acanthopanax senticosus leaves | Inhibition |

Data sourced from Jiang et al., 2006.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides a detailed, generalized protocol for an in vitro pancreatic lipase activity assay, based on methodologies commonly employed in the field.

In Vitro Pancreatic Lipase Activity Assay

Objective: To determine the effect of a test compound (e.g., this compound) on the activity of pancreatic lipase.

Principle: Pancreatic lipase hydrolyzes triglycerides into fatty acids and glycerol. The rate of this reaction can be measured by quantifying the release of free fatty acids, often through titration with a standardized sodium hydroxide solution or by using a chromogenic substrate.

Materials:

-

Porcine pancreatic lipase (Type II)

-

Triglyceride substrate (e.g., olive oil, triolein)

-

Emulsifying agent (e.g., gum arabic, bile salts)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Orlistat)

-

Negative control (solvent vehicle)

-

Sodium hydroxide (NaOH) solution (for titration method)

-

pH meter or indicator (for titration method)

-

Spectrophotometer (for chromogenic substrate method)

Procedure (Titration Method):

-

Substrate Emulsion Preparation: Prepare a stable emulsion of the triglyceride substrate in the buffer solution containing the emulsifying agent.

-

Reaction Mixture Preparation: In a reaction vessel, combine the substrate emulsion and a pre-determined amount of pancreatic lipase solution.

-

Incubation: Incubate the reaction mixture at 37°C with constant stirring.

-

Addition of Test Compound: Add the test compound (this compound) at various concentrations to the reaction mixture. For the control groups, add the solvent vehicle (negative control) or a known inhibitor like Orlistat (positive control).

-

Titration: Monitor the pH of the reaction mixture. As fatty acids are liberated, the pH will decrease. Maintain a constant pH by titrating with a standardized NaOH solution. The rate of NaOH addition is proportional to the lipase activity.

-

Data Analysis: Calculate the percentage of inhibition or enhancement of lipase activity relative to the negative control.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in screening for bioactivity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro screening and the logical relationship of the initial findings for this compound.

Caption: A generalized workflow for the in vitro screening of this compound.

Exploratory Studies on the Therapeutic Targets of Acanthopanaxoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanaxoside A is a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng or Eleutherococcus senticosus).[1] This plant has a long history of use in traditional medicine for its adaptogenic, anti-inflammatory, and immune-enhancing properties.[2][3][4] While extensive research has been conducted on the crude extracts and other major components of A. senticosus, such as eleutherosides and polysaccharides, specific exploratory studies on the therapeutic targets of this compound are limited in the current scientific literature. This guide aims to synthesize the available information on the broader biological activities of A. senticosus extracts and related compounds, providing a foundational framework for future research into the specific mechanisms and potential therapeutic applications of this compound.

Quantitative Data

Direct quantitative data, such as IC50 values for this compound in various biological assays, is scarce. One of the few studies that have isolated and biologically tested this compound focused on its effect on pancreatic lipase. The majority of the available quantitative data pertains to the crude extract or other isolated compounds from Acanthopanax senticosus.

Table 1: In Vitro Pancreatic Lipase Inhibition by Saponins from Acanthopanax senticosus

| Compound | IC50 (mM) |

| Silphioside F | 0.22 |

| Copteroside B | 0.25 |

| Hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester | 0.26 |

| Gypsogenin 3-O-beta-D-glucuronopyranoside | 0.29 |

Source: Adapted from Fang et al., 2007.[1]

Note: While this compound was isolated in a similar study, its specific inhibitory activity against pancreatic lipase was not reported in the available literature.[1]

Potential Therapeutic Targets and Signaling Pathways

Based on studies of Acanthopanax senticosus extracts and its other bioactive components, several key signaling pathways have been identified as potential therapeutic targets. It is plausible that this compound may also exert its effects through modulation of these pathways.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

Extracts from Acanthopanax senticosus have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] The primary mechanisms implicated are the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: A. senticosus extracts have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6]

-

MAPK Pathway: The MAPK pathway, which includes kinases such as p38 and ERK1/2, is also a crucial regulator of inflammatory responses. Components of A. senticosus have been found to suppress the phosphorylation of these kinases, thereby downregulating inflammatory signaling.[5]

Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Neuroprotective Effects: PI3K/Akt Signaling Pathway

The neuroprotective properties of A. senticosus extracts are often attributed to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is critical for promoting neuronal survival, growth, and plasticity, and its activation can protect against neuronal damage in models of neurodegenerative diseases.

Caption: Hypothesized Neuroprotective Signaling Pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of a compound on cultured cells.

-

Methodology:

-

Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway.

-

Methodology:

-

Culture cells to 70-80% confluency and treat with this compound at desired concentrations for a specified time. For inflammatory models, cells may be co-treated with an inflammatory stimulus like LPS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

In Vivo Animal Model of Inflammation

-

Objective: To evaluate the anti-inflammatory effects of a compound in a living organism.

-

Methodology (LPS-induced acute lung injury model as an example):

-

Acclimate male C57BL/6 mice for one week.

-

Divide the mice into groups: control, LPS-only, LPS + this compound (different doses), and LPS + dexamethasone (positive control).

-

Pre-treat the mice with this compound or dexamethasone via oral gavage or intraperitoneal injection for a specified period (e.g., 1-3 days).

-

Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg).

-

At a predetermined time point after LPS challenge (e.g., 6-24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analyze BALF for total and differential cell counts and cytokine levels (e.g., TNF-α, IL-6) using ELISA.

-

Process lung tissues for histological analysis (H&E staining) to assess inflammation and for Western blot or qPCR analysis of inflammatory markers.

-

Experimental Workflow

The following diagram illustrates a general workflow for the exploratory study of a novel compound like this compound.

Caption: General Experimental Workflow for Natural Product Drug Discovery.

Conclusion and Future Directions

While this compound has been successfully isolated from Acanthopanax senticosus, there is a significant gap in the scientific literature regarding its specific therapeutic targets and mechanisms of action. The broader research on A. senticosus extracts and its other constituents strongly suggests that potential therapeutic avenues for this compound lie in the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation, neuroprotection, and immune responses.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the effects of purified this compound in a wide range of in vitro assays to identify its primary biological activities.

-

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct molecular targets of this compound.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of disease based on the in vitro findings.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its biological activity and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel therapeutics.

References

- 1. Pancreatic lipase-inhibiting triterpenoid saponins from fruits of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Frontiers | Acanthopanax senticosus improves cognitive impairment in Alzheimer’s disease by promoting the phosphorylation of the MAPK signaling pathway [frontiersin.org]

- 7. Anti-obesity potential of selected tropical plants via pancreatic lipase inhibition - MedCrave online [medcraveonline.com]

Methodological & Application

"HPLC method for quantification of Acanthopanaxoside A in plant extracts"

An HPLC-CAD method has been developed for the quantification of Acanthopanaxoside A in plant extracts, addressing the analytical challenges posed by its lack of a strong UV chromophore. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the sample preparation, chromatographic conditions, and method validation parameters. The use of a Charged Aerosol Detector (CAD) allows for sensitive and reliable quantification of this and other triterpenoid saponins.

Application Note: HPLC Method for Quantification of this compound

Introduction

This compound is a triterpenoid saponin found in various species of the Acanthopanax genus, which are widely used in traditional medicine. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization, and pharmacological research. Due to the absence of a significant chromophore in their structure, triterpenoid saponins like this compound are difficult to analyze using standard HPLC with UV-Vis detection.[1][2] This protocol details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Charged Aerosol Detection (CAD) for the sensitive and accurate quantification of this compound.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol describes an optimized extraction method for recovering this compound from dried plant material.

-

Grinding: Mill the dried plant material (e.g., leaves, stems, or roots) into a fine powder (approximately 40-60 mesh).

-

Weighing: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

-

Extraction Solvent: Add 25 mL of 70% aqueous methanol to the tube.[3]

-

Ultrasonication: Place the tube in an ultrasonic bath and extract at room temperature for 60 minutes.[3]

-

Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid plant material.

-

Collection: Carefully decant the supernatant into a clean collection tube.

-

Re-extraction: To ensure exhaustive extraction, repeat steps 3-6 on the remaining plant pellet with an additional 25 mL of 70% methanol.

-

Pooling: Combine the supernatants from both extractions.

-

Concentration: Evaporate the combined extract to dryness under a vacuum at a temperature below 50°C.

-

Reconstitution: Dissolve the dried residue in 5 mL of methanol.

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

HPLC-CAD Analysis Protocol

This section details the instrumental parameters for the quantification of this compound.

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

-

Column Selection: Install a C18 reversed-phase column (e.g., Kinetex XB-C18, 4.6 x 150 mm, 5 µm) for the separation.[1][2]

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade Water.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

-

Gradient Elution Program: Set up a gradient elution program to ensure optimal separation of this compound from other matrix components.

-

Instrument Setup:

-

Set the column oven temperature to 30°C.

-

Set the flow rate to 1.0 mL/min.

-

Set the injection volume to 10 µL.

-

For the CAD, set the nitrogen gas pressure to 35 psi (or as per manufacturer's recommendation) and the evaporation temperature to 35°C.

-

-

Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution.

-

Sequence Run: Inject the calibration standards first to establish a calibration curve, followed by the prepared plant extract samples.

Data Presentation

The performance of the HPLC-CAD method is summarized in the tables below. These values are representative of a validated method for triterpenoid saponin analysis.

Table 1: HPLC-CAD Chromatographic Conditions

| Parameter | Value |

| Column | Kinetex XB-C18 (4.6 x 150 mm, 5 µm)[1][2] |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 0-10 min: 20-40% B; 10-25 min: 40-70% B; 25-30 min: 70-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detector | Charged Aerosol Detector (CAD) |

| CAD Nebulizer | 35°C |

| CAD Evap. Temp. | 35 psi Nitrogen |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~1.5 µg/mL |

| Limit of Quantification (LOQ) | ~5.0 µg/mL |

| Precision (RSD%) | < 3.0% |

| Accuracy (Recovery %) | 97.0% - 104.0% |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

Caption: Workflow for this compound Quantification.

References

- 1. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Acanthopanaxoside A using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the structural elucidation of Acanthopanaxoside A, a triterpenoid saponin isolated from Acanthopanax senticosus, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for the isolation of the compound and the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. All quantitative NMR data are summarized in structured tables for clarity and ease of comparison. Additionally, graphical representations of the experimental workflow and a relevant biological signaling pathway are included to facilitate understanding.

Introduction

This compound is a bioactive triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (also known as Siberian Ginseng).[1] This plant has a long history of use in traditional medicine, and its extracts are known to possess a variety of pharmacological activities, including anti-inflammatory and anti-fatigue effects. The precise chemical structure of this compound is crucial for understanding its mechanism of action and for potential drug development. NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such complex natural products.[2][3] This application note outlines the systematic approach to elucidate the structure of this compound using a suite of NMR techniques.

Isolation of this compound

A general protocol for the isolation of triterpenoid saponins from Acanthopanax senticosus is described below. This process typically involves extraction, partitioning, and chromatographic separation.

Extraction and Fractionation Workflow

References

- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Acanthopanaxoside A in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing established animal models of Alzheimer's disease (AD) to evaluate the therapeutic potential of Acanthopanaxoside A, a key bioactive saponin found in Acanthopanax senticosus. The following sections detail experimental design, methodologies for behavioral testing, and biochemical and histological analyses to assess the neuroprotective and cognitive-enhancing effects of this compound.

Introduction to this compound and Alzheimer's Disease Models

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Neuroinflammation is also recognized as a critical component in the pathogenesis of AD.[1][2]

Acanthopanax senticosus has been investigated for its neuroprotective properties, with studies suggesting its saponins (including this compound) can ameliorate cognitive deficits in AD models.[1][2][3] The proposed mechanisms of action involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.[1][2]

This document outlines protocols using two well-established rodent models of AD: the streptozotocin (STZ)-induced rat model, which mimics sporadic AD through insulin resistance and neuroinflammation, and the 5xFAD transgenic mouse model, which rapidly develops amyloid plaques and associated cognitive deficits.[1][4]

Animal Models and Treatment Regimens

Streptozotocin (STZ)-Induced Rat Model of Sporadic Alzheimer's Disease

This model is established by intracerebroventricular (ICV) injection of STZ, which induces neuroinflammation and hyperphosphorylation of tau protein, leading to cognitive impairment.[1][2]

Protocol for STZ Model Induction and this compound Administration:

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

STZ Injection:

-

Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Mount the animal in a stereotaxic apparatus.

-

Inject STZ (3 mg/kg) dissolved in sterile saline into both lateral ventricles.

-

-

This compound (or Acanthopanax senticosus saponins - ASS) Administration:

5xFAD Transgenic Mouse Model of Familial Alzheimer's Disease

The 5xFAD mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial AD mutations, leading to accelerated Aβ deposition and cognitive decline.[4][6]

Protocol for 5xFAD Mouse Studies and this compound Administration:

-

Animals: 5xFAD transgenic mice and wild-type (WT) littermates.

-

Housing: Standard laboratory conditions.

-

This compound (or Acanthopanax senticosus - AS) Administration:

-

Dosage: Diet supplemented with 1.69 mg/kg of Acanthopanax senticosus.[3]

-

Route: Oral administration via supplemented diet.

-

Duration: 3 months, typically starting at 2 months of age.[3]

-

Control Groups:

-

Wild-type (WT) + Standard diet.

-

5xFAD + Standard diet.

-

5xFAD + Diet supplemented with a positive control drug (e.g., Donepezil).[3]

-

-

Experimental Protocols

Behavioral Testing for Cognitive Function

The MWM is used to assess spatial learning and memory.

Protocol:

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

-

Acquisition Phase (5 days):

-

Four trials per day for each animal.

-

Gently place the animal into the water facing the pool wall from one of four starting positions.

-

Allow the animal to search for the hidden platform for 60-90 seconds.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds.

-

If the animal does not find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

-

The Y-maze is used to evaluate short-term spatial working memory based on the innate tendency of rodents to explore novel environments.

Protocol:

-

Apparatus: A Y-shaped maze with three identical arms at a 120° angle.

-

Procedure:

-

Place the animal at the center of the maze.

-

Allow the animal to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three different arms.

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Biochemical Analysis of Brain Tissue

At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and cortex are typically dissected) for biochemical analyses.

Protocol for Protein Expression Analysis (p-Tau, DAPK1, NF-κB, NLRP3, TRAF6, p-MAP3K7, p-p38):

-

Tissue Homogenization: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-50 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Tau, anti-DAPK1, anti-NF-κB, anti-NLRP3, anti-TRAF6, anti-p-MAP3K7, anti-p-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol for Cytokine Level Measurement (IL-1β, TNF-α):

-

Tissue Homogenization: Homogenize brain tissue in a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration.

-

ELISA Procedure:

-

Use commercially available ELISA kits for rat or mouse IL-1β and TNF-α.

-

Follow the manufacturer's instructions for sample dilution, antibody incubation, and substrate development.

-

Read the absorbance at the specified wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Histological Analysis

Protocol:

-

Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in sucrose solution.

-

Sectioning: Cut 20-30 µm thick brain sections using a cryostat.

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., with formic acid).

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount on slides with an anti-fading mounting medium.

-

Imaging and Analysis: Capture images using a fluorescence microscope and quantify the Aβ plaque load using image analysis software.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effect of this compound on Cognitive Performance in STZ-Induced Rats (Morris Water Maze)

| Group | Escape Latency (s) | Time in Target Quadrant (%) | Platform Crossings |

| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| STZ + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| STZ + Acan A (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Cognitive Performance in 5xFAD Mice (Y-Maze)

| Group | Spontaneous Alternation (%) |

| WT + Standard Diet | Mean ± SEM |

| 5xFAD + Standard Diet | Mean ± SEM |

| 5xFAD + Acan A Diet | Mean ± SEM |

Table 3: Effect of this compound on Biochemical Markers in Brain Tissue

| Group | p-Tau/Total Tau Ratio | NF-κB Expression (relative to control) | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |

| STZ Model | ||||

| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| STZ + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| STZ + Acan A | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 5xFAD Model | ||||

| WT + Standard Diet | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 5xFAD + Standard Diet | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 5xFAD + Acan A Diet | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Mandatory Visualizations

Signaling Pathways

Caption: NF-κB signaling pathway in STZ-induced AD and the inhibitory effect of this compound.

Caption: MAPK signaling pathway in 5xFAD mice and the modulatory effects of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound in AD animal models.

References

- 1. Acanthopanax Senticosus Saponins Prevent Cognitive Decline in Rats with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acanthopanax Senticosus Saponins Prevent Cognitive Decline in Rats with Alzheimer’s Disease [mdpi.com]

- 3. Frontiers | Acanthopanax senticosus improves cognitive impairment in Alzheimer’s disease by promoting the phosphorylation of the MAPK signaling pathway [frontiersin.org]

- 4. Acanthopanax senticosus improves cognitive impairment in Alzheimer’s disease by promoting the phosphorylation of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IJMS | Free Full-Text | Acanthopanax Senticosus Saponins Prevent Cognitive Decline in Rats with Alzheimer’s Disease [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for PC-12 Cell Line Assay for Neuroprotective Effects of Acanthopanaxoside A

Introduction

The PC-12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for neurobiological and neurotoxicological studies.[1] Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into a sympathetic neuron-like phenotype, making them suitable for screening potential neuroprotective compounds. This document outlines the application of the PC-12 cell line to assess the neuroprotective effects of Acanthopanaxoside A, a प्रमुख bioactive compound isolated from Acanthopanax senticosus. The protocols described herein are based on established methods for evaluating the efficacy of neuroprotective agents against various neurotoxic insults.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the neuroprotective effects of Acanthopanax senticosus extract (ASE) in PC-12 cells. These values can serve as a reference for designing dose-response experiments with this compound.

Table 1: Effect of Acanthopanax senticosus Extract (ASE) on PC-12 Cell Viability in the Presence of Corticosterone-Induced Neurotoxicity [1][2]

| Treatment Group | Concentration of ASE (µg/mL) | Cell Viability (% of Control) |

| Control | 0 | 100 |

| Corticosterone (200 µM) | 0 | 50 - 60 |

| Corticosterone + ASE | 50 | Significantly increased |

| Corticosterone + ASE | 100 | Significantly increased |

| Corticosterone + ASE | 200 | Significantly increased |

| Corticosterone + ASE | 400 | Significantly increased |

Table 2: Effect of Acanthopanax senticosus Extract (ASE) on Lactate Dehydrogenase (LDH) Release in PC-12 Cells with Corticosterone-Induced Neurotoxicity [1][2]

| Treatment Group | Concentration of ASE (µg/mL) | LDH Release (% of Control) |

| Control | 0 | Baseline |

| Corticosterone (200 µM) | 0 | Significantly increased |

| Corticosterone + ASE | 50 | Significantly decreased |

| Corticosterone + ASE | 100 | Significantly decreased |

| Corticosterone + ASE | 200 | Significantly decreased |

| Corticosterone + ASE | 400 | Significantly decreased |

Table 3: Effect of Acanthopanax senticosus Extract (ASE) on Apoptosis in PC-12 Cells with Corticosterone-Induced Neurotoxicity [1][2]

| Treatment Group | Concentration of ASE (µg/mL) | Apoptosis Rate |

| Control | 0 | Baseline |

| Corticosterone (200 µM) | 0 | Significantly increased |

| Corticosterone + ASE | 50 | Significantly suppressed |

| Corticosterone + ASE | 100 | Significantly suppressed |

| Corticosterone + ASE | 200 | Significantly suppressed |

| Corticosterone + ASE | 400 | Significantly suppressed |

Experimental Protocols

PC-12 Cell Culture and Differentiation

Materials:

-

PC-12 cell line

-

RPMI-1640 medium

-

Heat-inactivated horse serum (HS)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

Collagen type IV-coated culture flasks and plates

Protocol:

-

Culture PC-12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation, seed the PC-12 cells onto collagen IV-coated plates at a desired density.

-

After 24 hours, replace the culture medium with a differentiation medium containing RPMI-1640, 1% HS, and 50-100 ng/mL of NGF.

-

Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days, until neurite outgrowth is observed.

Induction of Neurotoxicity

Note: The choice of neurotoxin will depend on the specific neurodegenerative disease model being investigated. Common neurotoxins used with PC-12 cells include:

-

Corticosterone: To model stress-induced neuronal damage. A typical concentration is 200 µM for 24 hours.[1][2]

-

MPP+ (1-methyl-4-phenylpyridinium): To model Parkinson's disease.

-

Hydrogen Peroxide (H₂O₂): To induce oxidative stress.

-

6-Hydroxydopamine (6-OHDA): Another model for Parkinson's disease.

Protocol (Example with Corticosterone):

-

After differentiation, remove the medium from the PC-12 cells.

-

Add fresh differentiation medium containing 200 µM corticosterone.

-

Incubate for 24 hours to induce neurotoxicity.

Treatment with this compound

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Pre-treat the differentiated PC-12 cells with various concentrations of this compound for a specified period (e.g., 2 hours) before inducing neurotoxicity.

-

Alternatively, co-treat the cells with this compound and the neurotoxin.

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Cytotoxicity Assay (LDH Release Assay)

Materials:

-

LDH cytotoxicity assay kit

Protocol:

-

After the treatment period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate LDH release as a percentage of the positive control (fully lysed cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Proposed Neuroprotective Signaling Pathways

Studies on Acanthopanax senticosus extract suggest that its neuroprotective effects in PC-12 cells may be mediated through the activation of the BDNF/CREB and Nrf2/HO-1 signaling pathways.

BDNF/CREB Signaling Pathway

Caption: Proposed BDNF/CREB signaling pathway for this compound's neuroprotective effects.

Nrf2/HO-1 Signaling Pathway

Caption: Proposed Nrf2/HO-1 signaling pathway for this compound's neuroprotective effects.

References

Application Notes and Protocols: Evaluating the Immunomodulatory Effects of Acanthopanaxoside A in the RAW 264.7 Macrophage Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanaxoside A, a saponin isolated from plants of the Acanthopanax genus, is a subject of growing interest for its potential immunomodulatory properties. While direct studies on this compound in RAW 264.7 macrophages are limited in the currently available literature, research on extracts and other compounds from Acanthopanax species, such as Acanthopanax sessiliflorus and Acanthopanax senticosus, provides a strong rationale for its investigation as an anti-inflammatory agent. This document outlines the application of the RAW 264.7 macrophage model for studying the immunomodulatory effects of this compound, with protocols and data interpretation guidelines based on findings for related compounds from the same genus.

RAW 264.7 cells, a murine macrophage cell line, are extensively used as an in vitro model to study inflammation and screen for anti-inflammatory compounds.[1][2] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a pro-inflammatory response characterized by the production of nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] The signaling pathways primarily involved in this response are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]

This application note will detail the protocols to assess the potential of this compound to modulate these key inflammatory markers and pathways in LPS-stimulated RAW 264.7 macrophages.

Data Presentation: Immunomodulatory Effects of Acanthopanax Compounds

The following tables summarize the quantitative data on the immunomodulatory effects of various extracts and compounds from the Acanthopanax genus on RAW 264.7 macrophages, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Acanthopanax Extracts on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration | % Inhibition of NO Production | Reference |

| Fermented A. sessiliflorus Bark Extract | IC₅₀ = 12.31 ± 0.92 µg/mL | 50% | [6] |

| A. sessiliflorus Bark Extract | IC₅₀ = 26.56 ± 1.28 µg/mL | 50% | [6] |

| A. koreanum Roots 70% Ethanol Extract | 200 µg/mL | 41.2% | [3] |

Table 2: Effect of Acanthopanax Extracts and Compounds on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration | Cytokine | % Inhibition | Reference |

| A. koreanum Roots 70% Ethanol Extract | 200 µg/mL | IL-6 | 22.7% | [3] |

| A. koreanum Roots 70% Ethanol Extract | 200 µg/mL | IL-1β | 74% | [3] |

| Fermented A. sessiliflorus Bark Extract | Not specified | IL-6 | Decreased | [6][7] |

| Fermented A. sessiliflorus Bark Extract | Not specified | TNF-α | Decreased | [6][7] |

Table 3: Effect of Acanthopanax Polysaccharides on Cytokine mRNA Expression in RAW 264.7 Macrophages

| Treatment | Concentration | Cytokine mRNA | Fold Increase (vs. Control) | Reference |

| ASPS-A1 Polysaccharide (A. senticosus) | 200 µg/mL | iNOS | Not specified, significantly enhanced | [5] |

| ASPS-A1 Polysaccharide (A. senticosus) | 200 µg/mL | TNF-α | Not specified, significantly enhanced | [5] |

| ASPS-A1 Polysaccharide (A. senticosus) | 200 µg/mL | IL-1β | Not specified, significantly enhanced | [5] |

| ASPS-A1 Polysaccharide (A. senticosus) | 200 µg/mL | IL-6 | Not specified, significantly enhanced | [5] |

Experimental Protocols

RAW 264.7 Cell Culture and Maintenance

RAW 264.7 cells are a macrophage-like cell line derived from a tumor in a male BALB/c mouse.[1][2] They are widely used for studying immune function and inflammation.[1][2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[9][10]

-

Subculturing: Refresh the growth medium every 2-3 days.[1][2] When cells reach 70-80% confluency, detach them using a cell scraper and subculture at a ratio of 1:4 to 1:6.

Experimental Workflow for Assessing Immunomodulatory Effects

Caption: Experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

-

Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[9]

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines into the culture medium.

-

Follow the cell seeding, pre-treatment, and LPS stimulation steps as described for the NO assay.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the effect of this compound on the activation of key inflammatory signaling pathways.

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

Lyse the cells and extract total protein. For NF-κB p65 translocation, nuclear and cytosolic fractions should be separated.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, IκB-α, and NF-κB p65.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

NF-κB Signaling Pathway

References

- 1. Cell culture of RAW264.7 cells [protocols.io]

- 2. protocols.io [protocols.io]

- 3. Acanthopanax koreanum roots inhibit the expression of pro-inflammatory cytokines, inducible nitric oxide synthase, and cyclooxygenase-2 in RAW 264.7 macrophages : Oriental Journal of Chemistry [orientjchem.org]

- 4. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunostimulatory effects mechanism of polysaccharide extracted from Acanthopanax senticosus on RAW 264.7 cells through activating the TLR/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Fermented Bark of Acanthopanax sessiliflorus and Its Isolated Compounds on Lipopolysaccharide-Treated RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Fermented Bark of Acanthopanax sessiliflorus and Its Isolated Compounds on Lipopolysaccharide-Treated RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RAW 264.7 Macrophage Cell Culture and Conditioning [bio-protocol.org]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.13. RAW 264.7 Macrophage Culturing and Treatment [bio-protocol.org]

Application Notes and Protocols for the Extraction and Purification of Acanthopanaxoside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Acanthopanaxoside A, a bioactive triterpenoid saponin found in Acanthopanax senticosus (Siberian ginseng). The methodologies described herein are based on established phytochemical isolation techniques for saponins from this plant species.

Introduction

This compound is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus.[1] Triterpenoid saponins from this plant have garnered significant interest for their potential pharmacological activities.[2][3][4] This protocol outlines a robust method for the extraction of crude saponins followed by a multi-step purification process to isolate this compound.

Data Presentation: Extraction and Purification Parameters

The following tables summarize typical quantitative data for the extraction and purification of saponins and related compounds from Acanthopanax senticosus. These values can serve as a baseline for optimizing the yield of this compound.

Table 1: Extraction Parameters for Triterpenoid Saponins from Acanthopanax senticosus

| Parameter | Value | Reference |

| Plant Material | Dried fruits of A. senticosus | [5] |

| Extraction Solvent | 70% Ethanol (EtOH) in Water | [5] |

| Extraction Method | Reflux Extraction | [5] |

| Number of Extractions | 3 | [5] |

| Extraction Time per Cycle | 2 hours | [5] |

| Starting Material Mass | 20 kg (example) | [5] |

| Crude Extract Yield | 2,216 g (from 20 kg) | [5] |

Table 2: Purification Parameters for Saponin-Rich Fractions

| Purification Step | Stationary Phase | Mobile Phase / Eluent | Fraction Yield (from 2,216 g crude extract) | Reference |

| Liquid-Liquid Partitioning | - | Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | EtOAc fraction: 470 g, n-BuOH fraction: 510 g | [2] |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane/Methanol (CH₂Cl₂/MeOH) gradient (100:1 to 0:1) | - | [2] |

| Macroporous Resin Adsorption | AB-8 Resin | 85% Ethanol | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Saponins

This protocol describes the initial extraction of a saponin-rich fraction from the dried plant material.

Materials and Equipment:

-

Dried and powdered leaves of Acanthopanax senticosus

-

70% Ethanol (v/v)

-

Reflux extraction apparatus (large-scale)

-

Rotary evaporator

-

Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

-

Weigh the dried, powdered leaves of Acanthopanax senticosus.

-

Place the plant material in a large round-bottom flask.

-

Add 70% ethanol to the flask. A typical solvent-to-material ratio is 10:1 (v/w).

-

Set up the reflux apparatus and heat the mixture to reflux for 2 hours.

-

After the first extraction, filter the mixture while hot to separate the extract from the plant residue.

-

Return the plant residue to the flask and repeat the reflux extraction with fresh 70% ethanol two more times.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Purification of this compound

This protocol details the purification of this compound from the crude extract using a combination of liquid-liquid partitioning and column chromatography.

Materials and Equipment:

-

Crude saponin extract

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Procedure:

Part A: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and transfer it to a large separatory funnel.

-

Perform successive extractions with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer.

-

Subsequently, partition the aqueous layer with ethyl acetate. Collect the ethyl acetate fraction.

-

Finally, extract the remaining aqueous layer with n-butanol. Collect the n-butanol fraction, which is typically rich in saponins.

-

Concentrate the n-butanol fraction using a rotary evaporator to obtain a saponin-enriched extract.

Part B: Silica Gel Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane) and pack it into a glass chromatography column.

-

Dissolve the saponin-enriched extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., from 100:1 to 0:1 CH₂Cl₂:MeOH).

-

Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

-

Combine fractions that show a similar profile and contain the compound of interest (this compound).

Part C: Final Purification by HPLC

-

For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

-

The specific conditions (column, mobile phase, flow rate) will need to be optimized based on analytical HPLC analysis of the enriched fractions. A C18 reversed-phase column is often suitable for saponin separation.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

This comprehensive protocol provides a solid foundation for the successful isolation of this compound for research and development purposes. Optimization of specific parameters may be necessary depending on the starting material and available equipment.

References

- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 3. Acanthopanax senticosus: review of botany, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sensitive Detection of Acanthopanaxoside A in Biological Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanaxoside A is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (also known as Siberian Ginseng).[1][2] This plant has a long history of use in traditional medicine, and its extracts are known for a variety of pharmacological effects, including anti-fatigue, anti-stress, and anti-inflammatory properties. The quantification of its bioactive components, such as this compound, in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and supporting drug development programs.

This document provides a detailed, albeit hypothetical, application note and protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the current lack of a published, validated LC-MS/MS method specifically for this compound, the following protocols have been developed based on the known chemical structure of the compound and established methodologies for similar analytes, such as other triterpenoid saponins and ginsenosides.

Analyte Information

-

Compound Name: this compound

-

Chemical Structure: 3-O-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl-30-nor-olean-12,20(29)-dien-28-oic acid 28-O-α-L-rhamnopyranosyl-(1→4)-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester[1][2]

-

Molecular Formula: C₆₅H₁₀₂O₃₀

-

Monoisotopic Mass: 1370.6406 g/mol

-

Structural Diagram: (A simplified representation of the complex structure) Aglycone Core - Sugar Chain 1 (at C3) - Sugar Chain 2 (at C28)

Principle of the Method

The method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Biological samples are first subjected to a sample preparation procedure to extract this compound and remove interfering substances. The extract is then injected into the LC-MS/MS system. This compound is separated from other components on a reversed-phase HPLC column and is subsequently ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting small molecules from plasma or serum.

-

Thaw Samples: Allow frozen biological samples (e.g., plasma, serum) and quality control (QC) samples to thaw completely at room temperature.

-

Vortex: Vortex the thawed samples for 10 seconds to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of each sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., Digoxin at 100 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 10 µL of methanol.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex Mix: Vortex each tube vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Injection: Place the vials or plate in the autosampler for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are proposed starting conditions and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions

| Parameter | Suggested Condition |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Mass Spectrometry (MS) Conditions

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 1371.6 [M+H]⁺ (Hypothetical) |

| Product Ions (Q3) | m/z 1209.6 (Loss of a hexose sugar), m/z 439.4 (Aglycone fragment) (Hypothetical) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

| Curtain Gas | 35 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Note: The precursor and product ions are hypothetical and must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are based on typical results for similar saponin compounds.

| Parameter | Expected Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85% - 115% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory and storage conditions. |

Pharmacokinetic Application (Hypothetical)

This validated method can be applied to pharmacokinetic studies. After administration of an Acanthopanax senticosus extract to animal models (e.g., rats), plasma samples can be collected at various time points. The concentration of this compound in these samples can then be determined using the described LC-MS/MS method.

Hypothetical Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | Symbol | Hypothetical Value | Unit |

| Area Under the Curve (0-inf) | AUC₀-inf | 1500 | ng*h/mL |

| Half-life | t₁/₂ | 4.5 | h |

| Maximum Concentration | Cₘₐₓ | 850 | ng/mL |

| Time to Maximum Concentration | Tₘₐₓ | 0.25 | h |

| Clearance | CL | 0.5 | L/h/kg |

| Volume of Distribution | Vd | 3.2 | L/kg |

Visualizations

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Acanthopanaxoside A for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Acanthopanaxoside A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian ginseng).[1][2] Like many natural products, it has low water solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to compound precipitation in aqueous assay media, resulting in inaccurate and unreliable data.[3]

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[4] A stock solution of 10 mM in DMSO is a common starting point.[4] For Acanthopanaxoside B, a related compound, a concentration of 100 mg/mL (79.15 mM) in DMSO has been reported, sometimes requiring sonication to fully dissolve.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue with poorly soluble compounds. Here are several strategies to address this:

-

Optimize the final DMSO concentration: For many cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, as higher concentrations can be toxic to cells.[5][6] Some studies suggest that even concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects on certain cell types.[6] It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[6]

-

Use a co-solvent: A co-solvent system can improve the solubility of hydrophobic compounds in aqueous solutions.[7][8] This involves mixing a water-miscible organic solvent with water.[7] For example, a mixture of DMSO and water (e.g., 1:1) can sometimes increase the solubility of certain compounds.[3]

-

Incorporate surfactants or detergents: Non-ionic surfactants like Tween 20, Tween 80, or Triton X-100 can be added to the assay buffer to help solubilize the compound.[9][10] For enzyme assays, concentrations of 0.01-0.05% are often sufficient.[9] However, for cell-based assays, care must be taken as detergents can be cytotoxic above their critical micelle concentration.[9]

-

Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7] β-cyclodextrin is a commonly used example.[5]

-

Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[9]

Q4: Are there any alternative solvents to DMSO?

While DMSO is widely used, other water-miscible organic solvents can be considered, depending on the specific compound and assay. These include ethanol, methanol, acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF).[3] It is essential to test the tolerance of your specific cell line to these solvents. Ethanol, for instance, is another common solvent for plant extracts.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with this compound.

Problem: Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.

| Potential Cause | Troubleshooting Step |

| Low aqueous solubility of the compound. | Decrease the final concentration of this compound. |

| High final concentration of DMSO in the aqueous solution. | Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final dilution. |

| The compound is "shocked" out of solution. | Try adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |

Problem: The compound appears to be in solution initially but precipitates over time during the assay.

| Potential Cause | Troubleshooting Step |

| Kinetic vs. thermodynamic solubility. | The initial dissolved state may be a supersaturated, thermodynamically unstable solution. Consider using a lower, more stable concentration. |

| Temperature changes. | Ensure all solutions are maintained at a constant temperature throughout the experiment. |

| Interaction with assay components. | Components in the assay buffer or cell culture medium (e.g., proteins, salts) may be causing the compound to precipitate. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube vigorously until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

-

Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

-

Calculate the volume of the this compound stock solution needed to achieve the desired final concentration.

-

While gently vortexing the pre-warmed aqueous medium, add the calculated volume of the stock solution dropwise.

-

Visually inspect the solution for any signs of precipitation.

-

Prepare a vehicle control by adding the same volume of DMSO to the aqueous medium.

Data Presentation

Table 1: Common Solvents and Strategies for Improving Solubility

| Solvent/Method | Typical Starting Concentration | Advantages | Disadvantages | Considerations for In Vitro Assays |

| DMSO | 10-30 mM stock solution | High solubilizing power for many organic compounds. | Can be cytotoxic at concentrations >1%.[5][6] | Keep final concentration low and consistent across all wells. |

| Ethanol | Varies | Less toxic than DMSO for some cell lines. | May not be as effective as DMSO for all compounds. | Test for cell line-specific toxicity. |

| Co-solvents (e.g., PEG400) | Formulation dependent | Can significantly increase aqueous solubility. | May alter the biological activity of the compound. | Requires careful validation. |

| Surfactants (e.g., Tween 80) | 0.01-0.5% in final solution | Effective at low concentrations. | Can disrupt cell membranes at higher concentrations.[9] | Determine the critical micelle concentration and test for cytotoxicity. |

| Cyclodextrins (e.g., β-cyclodextrin) | Formulation dependent | Generally low cytotoxicity. | May not be effective for all compounds. | Ensure the cyclodextrin itself does not interfere with the assay. |

Visualizations

Caption: A flowchart outlining the steps for preparing and troubleshooting this compound solutions for in vitro assays.

Caption: Diagram illustrating potential effects of solvents on cellular systems and the importance of appropriate controls.

References

- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Immunomart [immunomart.org]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 8. ijpbr.in [ijpbr.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Acanthopanaxoside A Extraction from Acanthopanax Root

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Acanthopanaxoside A from Acanthopanax root.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Several modern extraction techniques have proven effective for isolating eleutherosides, including this compound. These include ultrasound-assisted extraction (UAE), enzyme-assisted extraction, and methods employing green solvents like deep eutectic solvents (DES) and ionic liquids.[1][2] Traditional methods like solvent reflux can also be used, but modern techniques often offer higher efficiency and shorter extraction times.

Q2: Which solvents are most suitable for this compound extraction?

A2: Eleutherosides, the class of compounds to which this compound belongs, are hydrophilic. Therefore, polar solvents such as ethanol, methanol, and water are commonly used.[1] Ethanol-water mixtures are particularly effective, with concentrations around 60-70% often cited as optimal for balancing polarity and solubility.[1][2]

Q3: How does particle size of the Acanthopanax root powder affect extraction yield?

A3: While not explicitly detailed for this compound in the provided results, a smaller particle size generally increases the surface area available for solvent interaction, which can enhance extraction efficiency. However, excessively fine powders can lead to difficulties in filtration and potential solvent loss.

Q4: Can the extraction process degrade this compound?

A4: Yes, high temperatures and prolonged extraction times can lead to the degradation of bioactive compounds.[3] It is crucial to optimize extraction parameters to minimize degradation while maximizing yield. For instance, studies on related compounds in Acanthopanax have shown that excessively high temperatures can negatively impact the yield of phenolic substances.[3]

Q5: What is the role of pH in the extraction of this compound?

A5: The pH of the extraction medium can influence the stability and solubility of the target compounds. For polyphenols and other related compounds in Acanthopanax, a weakly acidic environment (around pH 4.0) has been shown to be beneficial for extraction.[3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |